グリミジン

概要

説明

グリミジンはスルホニル尿素系薬剤に構造的に関連しており、非インスリン依存型(2型)糖尿病患者の血糖値を低下させるために使用されます . グリミジンは、膵臓からのインスリン分泌を増加させ、末梢組織のインスリン感受性を高めることで作用します .

製造方法

合成経路と反応条件

グリミジンは、ピリミジン環にスルホンアミド基が結合した化合物を生成する一連の化学反応によって合成されます。合成の主なステップには、以下が含まれます。

ピリミジン環の形成: 適切な出発物質を制御された条件下で反応させることにより、ピリミジン環が合成されます。

スルホンアミド基の結合: ピリミジン中間体をスルホニルクロリド誘導体と反応させることにより、スルホンアミド基が導入されます.

工業生産方法

グリミジンの工業生産は、高収率と高純度を確保するために最適化された反応条件を用いた大規模合成を行います。プロセスには通常、以下が含まれます。

バッチ式または連続フロー反応器: これらの反応器は、反応条件を制御し、製品品質の一貫性を確保するために使用されます。

科学的研究の応用

Glymidine has several scientific research applications, including:

Chemistry: Glymidine is used as a model compound in studies of sulfonamide chemistry and reaction mechanisms.

Biology: It is used in research on insulin secretion and glucose metabolism.

Medicine: Glymidine is studied for its potential therapeutic effects in treating type 2 diabetes mellitus.

Industry: It is used in the development of antidiabetic drugs and related pharmaceutical products

作用機序

グリミジンは、機能している膵臓β細胞からのインスリンの放出を刺激することで作用を発揮します。膵臓細胞表面のATP感受性カリウムチャネル受容体に結合し、カリウムコンダクタンスを低下させ、膜の脱分極を引き起こします。 この脱分極は、電位依存性カルシウムチャネルを介したカルシウムイオンの流入を促進し、インスリンの分泌につながります . さらに、グリミジンは末梢組織のインスリン感受性を高め、グルコースの取り込みと利用を促進します .

生化学分析

Biochemical Properties

Glymidine plays a significant role in biochemical reactions, particularly in the regulation of blood glucose levels . It stimulates the release of insulin from functioning pancreatic beta cells and increases the sensitivity of peripheral tissues to insulin . The compound likely binds to ATP-sensitive potassium channel receptors on the pancreatic cell surface, reducing potassium conductance and causing depolarization of the membrane .

Cellular Effects

Glymidine exerts its effects on various types of cells, primarily pancreatic beta cells and peripheral tissues . It influences cell function by stimulating insulin secretion and enhancing insulin sensitivity . This impact on cell signaling pathways and cellular metabolism contributes to the lowering of blood glucose levels .

Molecular Mechanism

The molecular mechanism of Glymidine involves its interaction with ATP-sensitive potassium channel receptors on the pancreatic cell surface . By binding to these receptors, it reduces potassium conductance, leading to membrane depolarization . This depolarization stimulates calcium ion influx through voltage-sensitive calcium channels, inducing the secretion of insulin .

Metabolic Pathways

Glymidine is involved in the metabolic pathway related to insulin secretion and glucose regulation . It interacts with ATP-sensitive potassium channel receptors, which are key components in the regulation of insulin secretion .

準備方法

Synthetic Routes and Reaction Conditions

Glymidine is synthesized through a series of chemical reactions involving the formation of a sulfonamide group attached to a pyrimidine ring. The key steps in the synthesis include:

Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized by reacting appropriate starting materials under controlled conditions.

Attachment of the Sulfonamide Group: The sulfonamide group is introduced by reacting the pyrimidine intermediate with a sulfonyl chloride derivative.

Industrial Production Methods

Industrial production of glymidine involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

Batch or Continuous Flow Reactors: These reactors are used to control the reaction conditions and ensure consistent product quality.

Purification Steps: The crude product is purified using techniques such as crystallization, filtration, and chromatography to obtain the final product.

化学反応の分析

反応の種類

グリミジンは、以下を含むさまざまな化学反応を起こします。

酸化: グリミジンは、特定の条件下で酸化されて、対応するスルホキシドまたはスルホンを生成する可能性があります。

還元: 還元反応は、グリミジンを対応するアミン誘導体に変換することができます。

置換: グリミジンは、ピリミジン環またはスルホンアミド基上の官能基が他の基に置き換えられる置換反応を起こす可能性があります.

一般的な試薬と条件

酸化剤: 過酸化水素または過マンガン酸カリウムは、酸化反応によく使用されます。

還元剤: 水素化ホウ素ナトリウムまたは水素化アルミニウムリチウムは、還元反応に使用されます。

置換試薬: ハロゲン化剤または求核剤は、置換反応に使用されます.

生成される主な生成物

これらの反応から生成される主な生成物には、スルホキシド、スルホン、アミン誘導体、および置換ピリミジン誘導体などがあります .

科学研究への応用

グリミジンには、以下を含むいくつかの科学研究への応用があります。

化学: グリミジンは、スルホンアミド化学と反応機構の研究におけるモデル化合物として使用されます。

生物学: インスリン分泌とグルコース代謝に関する研究に使用されます。

医学: グリミジンは、2型糖尿病の治療における潜在的な治療効果について研究されています。

類似化合物との比較

グリミジンは、以下のスルホンアミド系糖尿病治療薬と構造的に関連しています。

トルブタミド: 作用機序は類似していますが、薬物動態が異なる、古いスルホニル尿素系薬剤です。

クロルプロパミド: グリミジンと比較して作用時間が長いスルホニル尿素系薬剤です。

グリベンクラミド: より高い効力と有効性を有する、第2世代のスルホニル尿素系薬剤です.

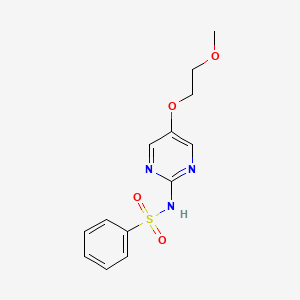

グリミジンの独自性

グリミジンは、2-メトキシエトキシ基で置換されたピリミジン環を含む、その特定の化学構造によって独特です。 この構造は、その独特な薬理学的特性と治療効果に貢献しています .

特性

IUPAC Name |

N-[5-(2-methoxyethoxy)pyrimidin-2-yl]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O4S/c1-19-7-8-20-11-9-14-13(15-10-11)16-21(17,18)12-5-3-2-4-6-12/h2-6,9-10H,7-8H2,1H3,(H,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFWPJPIVLCBXFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=CN=C(N=C1)NS(=O)(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1023108 | |

| Record name | Glycodiazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1023108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Glycodiazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015461 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1.24e-01 g/L | |

| Record name | Glycodiazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015461 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

The mechanism of action of glycodiazine in lowering blood glucose appears to be dependent on stimulating the release of insulin from functioning pancreatic beta cells, and increasing sensitivity of peripheral tissues to insulin. Glycodiazine likely binds to ATP-sensitive potassium channel receptors on the pancreatic cell surface, reducing potassium conductance and causing depolarization of the membrane. Membrane depolarization stimulates calcium ion influx through voltage-sensitive calcium channels. The rise in intracellular calcium leads to increased fusion of insulin granulae with the cell membrane, and therefore increased secretion of (pro)insulin. | |

| Record name | Glymidine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01382 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

339-44-6 | |

| Record name | Glymidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=339-44-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glymidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000339446 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glymidine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01382 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Glycodiazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1023108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[5-(2-methoxyethoxy)-2-pyrimidinyl]benzenesulphonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.842 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLYMIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4C5I4BQZ8F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Glycodiazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015461 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

220-223 | |

| Record name | Glymidine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01382 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of Glymidine in treating diabetes mellitus?

A1: Glymidine, a sulfapyrimidine derivative, is a hypoglycemic agent that acts similarly to sulfonylureas by stimulating insulin release from pancreatic β-cells. [, , ] This insulin release then helps to lower blood glucose levels.

Q2: How does Glymidine compare to other hypoglycemic agents like sulfonylureas and biguanides?

A2: Glymidine was introduced as a potential alternative to sulfonylureas and biguanides for treating diabetes mellitus. While its mode of action resembles sulfonylureas, it exhibits structural differences and might offer alternative treatment options. [, ]

Q3: How does Glymidine affect the pancreas with prolonged administration?

A4: Animal studies have shown that prolonged Glymidine administration leads to β-cell degranulation and an increase in the number of islets in the pancreas. [] This suggests a direct impact on pancreatic morphology and function.

Q4: Does Glymidine interact with other drugs?

A5: Yes, Glymidine exhibits interactions with various medications. For example, co-administration with oxyphenbutazone significantly elevates Glymidine plasma concentrations in healthy individuals. [] This increase, coupled with reduced serum protein binding caused by oxyphenbutazone, could lead to an enhanced pharmacodynamic effect of Glymidine. []

Q5: Are there any known effects of Glymidine on hepatic function?

A6: Research suggests that Glymidine is rapidly excreted into bile and can increase bile flow. [] It might also be transported by an independent organic anion transport mechanism in the liver. []

Q6: Does liver disease impact Glymidine pharmacokinetics?

A7: Yes, studies show that serum protein binding of Glymidine is reduced in patients with icteric liver disease. [] This reduced binding can be partially corrected by administering charcoal. []

Q7: Can Glymidine cause photohemolysis?

A8: In vitro studies show that Glymidine can induce photohemolysis when irradiated with simulated sunlight at specific concentrations (10⁻³ mol/L and 10⁻⁴ mol/L). [, ] This photohemolytic activity was not observed with other light sources like UVB, UVA, or visible light. []

Q8: What is the role of antioxidants in Glymidine-induced photohemolysis?

A9: Adding antioxidants like ascorbic acid, alpha-tocopherol, or superoxide dismutase significantly inhibits Glymidine-induced photohemolysis. [] This suggests the involvement of reactive oxygen species in the photohemolytic process. []

Q9: How does a nitrogen atmosphere affect Glymidine-induced photohemolysis?

A10: Experiments conducted in a nitrogen-rich atmosphere also demonstrated reduced Glymidine-induced photohemolysis. [] This further supports the involvement of reactive oxygen species in the process, as nitrogen could limit their formation. []

Q10: Does Glymidine exhibit phototoxic effects in cell culture models?

A11: Studies using cell culture models have shown that Glymidine does not exhibit phototoxic effects under UVA, UVB, or visible light irradiation. [, , ] This contrasts with its photohemolytic potential observed in red blood cell-based assays. [, ]

Q11: What is the significance of benzo(a)pyrene hydroxylase activity in relation to Glymidine?

A12: A study found a significant correlation between the activity of hepatic benzo(a)pyrene hydroxylase in liver biopsies and the plasma clearance of Glymidine. [] Patients treated with tuberculostatic agents (rifampicin, INH, ethambutol) exhibited higher enzyme activity and potentially altered Glymidine clearance. []

Q12: How does Glymidine interact with antacids?

A13: Research indicates that magnesium trisilicate, a common antacid, shows a higher adsorption capacity for Glymidine compared to other antacids. [] This adsorption could potentially influence the bioavailability of orally administered Glymidine. []

Q13: What is the chemical structure of Glymidine?

A14: Glymidine is a sulfapyrimidine derivative with the chemical name N-5[5-(2-methoxyethoxy)-2-pyrimidinyl]sulfamoylbenzene. [, ] Unfortunately, specific details regarding its molecular formula, weight, and spectroscopic data were not available in the provided research papers.

Q14: Has Glymidine been involved in any clinical trials?

A15: While the provided abstracts mention clinical observations related to sulfonylureas, [] there is no mention of specific clinical trials conducted with Glymidine.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。